N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide
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Overview
Description
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide” is a chemical compound with potential applications in various fields. It’s related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of related compounds involves the use of various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The structure-activity relationship of the piperidones has been established . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Chemical Reactions Analysis
The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Scientific Research Applications
Enantioselective Synthesis and CGRP Receptor Inhibition
One application of related chemical compounds is in the development of inhibitors targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in migraine pathophysiology. A study detailed the enantioselective process for preparing a potent CGRP receptor antagonist, highlighting the importance of stereochemistry in the synthesis of pharmaceutical agents (Cann et al., 2012). This research underscores the broader scientific interest in derivatives of isoquinoline for their therapeutic potential.
Molecular Interaction Studies
Another area of research interest involves the molecular interaction of isoquinoline derivatives with biological targets. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) with the CB1 cannabinoid receptor have provided insights into the conformational preferences and binding interactions of these molecules. This research aids in understanding how structural modifications impact receptor binding and activity, which is crucial for drug design (Shim et al., 2002).
Anticancer and Antimicrobial Properties
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds with isoquinoline structures, has been explored for their potential as therapeutic agents. These compounds exhibit promising anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, demonstrating the diverse applications of isoquinoline derivatives in medicinal chemistry (Bonilla-Castañeda et al., 2022).
Novel Synthetic Approaches
Research into novel synthetic approaches for related chemical compounds, such as the development of an enantioselective process for CGRP receptor inhibitors, demonstrates the ongoing efforts to improve the synthesis of complex molecules. These studies not only expand the toolkit of organic synthesis but also contribute to the development of new pharmaceutical agents with potential applications in treating various conditions (Cann et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in the cell’s excitability. This can have various effects depending on the specific cell type and the physiological context .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(18-17-4-2-1-3-14(17)5-9-20-18)21-15-6-10-22(11-7-15)16-8-12-26(24,25)13-16/h1-5,9,15-16H,6-8,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGASHDESHTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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